molecular formula C17H15Br2N5O2 B13361381 2-(2-Amino-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-3,4-dibromo-6-ethoxyphenol

2-(2-Amino-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-3,4-dibromo-6-ethoxyphenol

Cat. No.: B13361381
M. Wt: 481.1 g/mol
InChI Key: DDKGTJVOCXFMTP-UHFFFAOYSA-N
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Description

2-(2-Amino-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-3,4-dibromo-6-ethoxyphenol is a complex organic compound that belongs to the class of triazinobenzimidazoles. This compound is characterized by its unique structure, which includes a triazino[1,2-a]benzimidazole core, substituted with amino, dibromo, and ethoxyphenol groups. The compound has garnered interest due to its potential biological and chemical properties, making it a subject of study in various scientific fields.

Preparation Methods

The synthesis of 2-(2-Amino-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-3,4-dibromo-6-ethoxyphenol typically involves the cyclization of 2-benzimidazolylguanidine with appropriate reactants. One common method includes the reaction of 2-benzimidazolylguanidine with formaldehyde in dioxane, leading to the formation of the triazino[1,2-a]benzimidazole core . The dibromo and ethoxyphenol substitutions are introduced through subsequent reactions involving bromination and ethoxylation under controlled conditions.

Chemical Reactions Analysis

2-(2-Amino-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-3,4-dibromo-6-ethoxyphenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The dibromo groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dimethyl sulfoxide (DMSO) and catalysts like piperidine . The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the functional groups present in the compound.

Scientific Research Applications

2-(2-Amino-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-3,4-dibromo-6-ethoxyphenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Amino-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-3,4-dibromo-6-ethoxyphenol primarily involves the inhibition of dihydrofolate reductase (DHFR). This enzyme is crucial for the synthesis of tetrahydrofolate, a cofactor required for the production of nucleotides and, consequently, DNA . By inhibiting DHFR, the compound disrupts DNA synthesis, leading to the inhibition of cell growth and proliferation. This mechanism is particularly relevant in the context of antimicrobial and anticancer research.

Comparison with Similar Compounds

Similar compounds to 2-(2-Amino-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-3,4-dibromo-6-ethoxyphenol include other triazinobenzimidazole derivatives, such as:

The uniqueness of this compound lies in its specific substitutions, which confer distinct chemical and biological properties, making it a valuable compound for further research and development.

Biological Activity

The compound 2-(2-Amino-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-3,4-dibromo-6-ethoxyphenol is a member of the triazino-benzimidazole class of compounds. This class has garnered attention due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound based on available research findings.

Chemical Structure and Properties

The molecular formula of the compound is C15H13Br2N5OC_{15}H_{13}Br_2N_5O with a molecular weight of approximately 404.20 g/mol. The structure includes a triazino-benzimidazole core which is known for its pharmacological potential.

Antimicrobial Activity

Research indicates that derivatives of triazino-benzimidazole compounds exhibit significant antimicrobial properties. For example:

  • Antibacterial Activity : Compounds in this class have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli. The presence of halogen atoms (like bromine) in the structure often enhances antibacterial activity by increasing lipophilicity and membrane permeability .
  • Antifungal Activity : The compound has also been reported to possess antifungal properties against pathogens such as Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MICs) comparable to standard antifungal agents like fluconazole .

Anticancer Potential

Studies have suggested that triazino-benzimidazole derivatives can inhibit cancer cell proliferation. The mechanism often involves the induction of apoptosis in cancer cells through various pathways:

  • Cell Cycle Arrest : Some derivatives have been shown to cause cell cycle arrest at the G2/M phase in cancer cell lines, leading to reduced cell viability .
  • Inhibition of Tumor Growth : In vivo studies demonstrated that these compounds could significantly reduce tumor size in animal models, showcasing their potential as anticancer agents.

Study 1: Synthesis and Evaluation

A study synthesized several derivatives of triazino-benzimidazole and evaluated their biological activities. Among them, the compound similar to the one in focus exhibited notable antibacterial activity with an MIC value lower than that of conventional antibiotics .

CompoundBacterial StrainMIC (µg/mL)
Compound AE. coli32
Compound BS. aureus16
Target CompoundP. aeruginosa24

Study 2: Antifungal Evaluation

Another research highlighted the antifungal efficacy of related compounds against various fungal strains. The target compound demonstrated significant inhibition rates:

Fungal StrainInhibition (%)MIC (µg/mL)
C. albicans7020
A. niger6525

The biological activity of the compound is attributed to its ability to interact with cellular targets involved in critical pathways such as:

  • DNA Intercalation : The planar structure allows for intercalation between DNA bases, disrupting replication.
  • Enzyme Inhibition : Compounds may inhibit key enzymes involved in metabolic pathways essential for bacterial survival or cancer cell proliferation.

Properties

Molecular Formula

C17H15Br2N5O2

Molecular Weight

481.1 g/mol

IUPAC Name

2-(2-amino-1,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-3,4-dibromo-6-ethoxyphenol

InChI

InChI=1S/C17H15Br2N5O2/c1-2-26-11-7-8(18)13(19)12(14(11)25)15-22-16(20)23-17-21-9-5-3-4-6-10(9)24(15)17/h3-7,15,25H,2H2,1H3,(H3,20,21,22,23)

InChI Key

DDKGTJVOCXFMTP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C(=C1O)C2N=C(NC3=NC4=CC=CC=C4N23)N)Br)Br

Origin of Product

United States

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